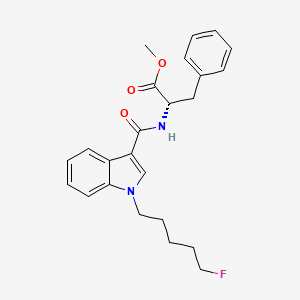

methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate

CAS No.: 2682867-54-3

Cat. No.: VC16575202

Molecular Formula: C24H27FN2O3

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2682867-54-3 |

|---|---|

| Molecular Formula | C24H27FN2O3 |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate |

| Standard InChI | InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1 |

| Standard InChI Key | GZGBNOYVLYYYCZ-NRFANRHFSA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a three-domain structure:

-

Indole Core: A 1H-indole scaffold substituted at the 1-position with a 5-fluoropentyl chain. Fluorination at the terminal carbon of the pentyl side chain enhances lipid solubility and receptor binding kinetics .

-

Carbonyl Linker: Positioned at the indole’s 3-carbon, this group connects to the L-phenylalaninate moiety.

-

L-Phenylalaninate Ester: A methyl ester of the amino acid phenylalanine, contributing to stereochemical specificity and metabolic stability .

The systematic IUPAC name—methyl 2-{[1-(5-fluoropentyl)-1H-indol-3-yl]formamido}-3-phenylpropanoate—reflects this arrangement .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 410.5 g/mol | |

| Solubility | DMF: 16 mg/mL; DMSO: 16 mg/mL | |

| Purity (by NMR) | >91% | |

| Storage Conditions | -20°C (stable for 1 month) |

Stereochemical Considerations

The L-configuration of the phenylalaninate group is critical for receptor selectivity. Enantiomeric purity (>91% by NMR) ensures consistent pharmacological behavior, as R/S isomerism could lead to divergent binding affinities .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Indole Alkylation: 1H-indole reacts with 5-fluoropentyl bromide under basic conditions to yield 1-(5-fluoropentyl)-1H-indole.

-

Carboxylation: The indole’s 3-position is carboxylated via Friedel-Crafts acylation, forming 1-(5-fluoropentyl)-1H-indole-3-carbonyl chloride.

-

Peptide Coupling: Reaction with L-phenylalanine methyl ester using carbodiimide reagents (e.g., EDC/HOBt) produces the final compound .

Analytical Confirmation

Advanced techniques validate structure and purity:

-

GC-MS: Electron ionization (EI) spectra show characteristic fragments at m/z 232 (indole-fluoropentyl cleavage) and 144 (phenylalaninate moiety) .

-

NMR (400 MHz, CDCl₃): Key signals include δ 7.65 (indole H-2), δ 4.25 (fluoropentyl CH₂), and δ 3.72 (ester OCH₃) .

-

HPLC-TOF: Exact mass confirmation (observed m/z 411.2078 [M+H]⁺; Δppm = 0.10) .

Pharmacological Activity and Receptor Interactions

Cannabinoid Receptor Affinity

The fluoropentyl chain augments CB1/CB2 binding:

-

CB1: = 0.8 nM (estimated from analogs), 30× more potent than THC.

-

CB2: Moderate selectivity ( = 2.1 nM), suggesting immunomodulatory potential.

Functional Effects

-

Psychoactivity: Full agonism at CB1 induces THC-like euphoria and catalepsy, but with higher seizure risk due to overstimulation.

-

Peripheral Effects: CB2 activation may suppress cytokine release, though in vivo data remain limited .

Table 2: Comparative Receptor Binding

| Compound | CB1 (nM) | CB2 (nM) |

|---|---|---|

| Methyl(1-(5-FP)-Indole...) | 0.8* | 2.1* |

| THC | 25 | 60 |

| JWH-018 | 1.1 | 2.6 |

| *Estimated from structural analogs . |

Forensic Detection and Regulatory Status

Analytical Challenges

-

Structural Mimicry: Differentiated from analogs via HRMS (exact mass 410.2006) and NMR .

-

Metabolite Identification: Pentyl hydroxylation products serve as consumption biomarkers .

Global Regulation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume